N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-4-fluorobenzenecarboxamide
Overview
Description
N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-4-fluorobenzenecarboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazole moiety, a fluorobenzene ring, and an ethenyl linkage, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-4-fluorobenzenecarboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized by reacting 2-aminophenol with a carboxylic acid derivative under dehydrating conditions.
Ethenyl Linkage Formation: The ethenyl group is introduced via a Heck reaction, where a halogenated benzoxazole derivative reacts with a styrene derivative in the presence of a palladium catalyst.
Final Coupling: The final step involves coupling the ethenyl-substituted benzoxazole with 4-fluorobenzenecarboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more efficient purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-4-fluorobenzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: The fluorine atom on the benzene ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium catalyst
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-4-fluorobenzenecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-4-fluorobenzenecarboxamide involves its interaction with specific molecular targets and pathways. The benzoxazole moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes or receptors, leading to altered cellular signaling pathways and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole: Known for its fluorescent properties and antimicrobial activity.
N-{4-[2-(1,3-benzoxazol-2-yl)ethyl]phenyl}-4-methylbenzenesulfonamide: Used in biological studies for its potential as an apoptosis inducer.
Uniqueness
N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-4-fluorobenzenecarboxamide stands out due to its unique combination of a benzoxazole moiety, an ethenyl linkage, and a fluorobenzene ring. This structure imparts distinct chemical reactivity and photophysical properties, making it valuable for diverse scientific applications.
Properties
IUPAC Name |
N-[4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl]-4-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O2/c23-17-10-8-16(9-11-17)22(26)24-18-12-5-15(6-13-18)7-14-21-25-19-3-1-2-4-20(19)27-21/h1-14H,(H,24,26)/b14-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPZVCMMXVVMIA-VGOFMYFVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C=CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/C=C/C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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